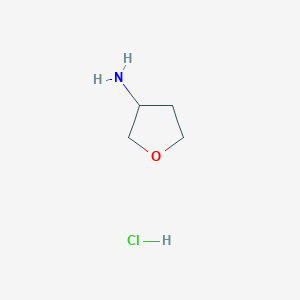

Tetrahydrofuran-3-amine hydrochloride

Vue d'ensemble

Description

Tetrahydrofuran-3-amine hydrochloride is a chemical compound that is part of a broader class of organic compounds known as tetrahydrofurans. These compounds are characterized by a five-membered ring consisting of four carbon atoms and one oxygen atom. The specific compound has an amine group at the third position of the ring, making it a key intermediate in various chemical syntheses .

Synthesis Analysis

The synthesis of tetrahydrofuran-3-amine hydrochloride can be achieved through several methods. One approach involves the tetrahydrofuranyl radical, which is generated by heating tetrahydrofuran in the presence of air and allyl or benzyl chloride. This radical can be used to transform hydroxyl functions into ethers or the C-N double bond into amine . Another method utilizes visible-light catalysis to activate the C(sp3)-H bond of tetrahydrofuran using molecular oxygen, providing a green route for N-substituted azoles . Additionally, enantiomerically pure (S)-3-amino tetrahydrofuran hydrochloride can be synthesized starting from natural amino acids like l-aspartic acid or l-methionine, without the need for chromatography .

Molecular Structure Analysis

The molecular structure of tetrahydrofuran-3-amine hydrochloride is characterized by the presence of an amine group attached to the third carbon of the tetrahydrofuran ring. This structure is pivotal for its reactivity and the formation of various derivatives. For instance, asymmetric syntheses have been described for the formation of iodomethyl-substituted bicyclic tetrahydrofuran and chloro-amino sulfones, highlighting the versatility of the tetrahydrofuran ring in creating complex molecules .

Chemical Reactions Analysis

Tetrahydrofuran derivatives can undergo a variety of chemical reactions. For example, tetrahydrofuranylmethylamines have been prepared by reacting tetrahydrofurfurylchloride with different secondary cyclic amines, showcasing the compound's ability to form bonds with nitrogen-containing groups . Furthermore, complex tetrahydrofurans can be synthesized through a multicatalytic process involving bismuth(III) triflate catalyzed intramolecular hydroalkoxylation of unactivated olefins . The reactivity of tetrahydrofuran-3-amine hydrochloride also extends to the synthesis of aromatic and aliphatic amines, which can be converted to water-soluble salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrofuran-3-amine hydrochloride are influenced by its functional groups and molecular structure. While specific physical properties such as melting point, boiling point, and solubility are not detailed in the provided papers, the chemical properties can be inferred. The presence of the amine group makes the compound a potential candidate for forming salts and engaging in nucleophilic substitution reactions. Its derivatives have been investigated for various biological activities, including affinity for nicotinic acetylcholine receptor subtypes and potential pharmacological effects such as analgesic and anxiolytic properties .

Applications De Recherche Scientifique

1. Specific Scientific Field The field of study is Organic Chemistry, specifically the synthesis of tetrahydrofurans .

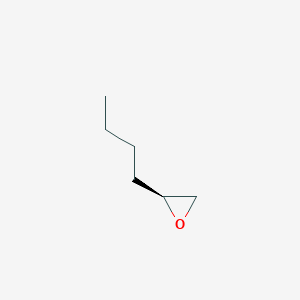

3. Detailed Description of the Methods of Application or Experimental Procedures The method involves the use of asymmetric epoxidation reactions to control the stereogenic centers in advance. The cyclization step is then induced under acid or basic conditions, usually at room temperature .

1. Intermediate in Pharmaceutical Synthesis Tetrahydrofuran-3-amine hydrochloride can be used as an intermediate in the synthesis of pharmaceutical compounds . For example, it can be used in the preparation of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors .

2. Research and Development As a specialized chemical compound, Tetrahydrofuran-3-amine hydrochloride may be used in research and development settings. It could be used in the development of new synthetic methods or in the study of reaction mechanisms .

3. Material Science In the field of material science, Tetrahydrofuran-3-amine hydrochloride could potentially be used in the synthesis of polymers or other materials .

1. Intermediate in Pharmaceutical Synthesis Tetrahydrofuran-3-amine hydrochloride can be used as an intermediate in the synthesis of pharmaceutical compounds . For example, it can be used in the preparation of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors .

2. Research and Development As a specialized chemical compound, Tetrahydrofuran-3-amine hydrochloride may be used in research and development settings. It could be used in the development of new synthetic methods or in the study of reaction mechanisms .

3. Material Science In the field of material science, Tetrahydrofuran-3-amine hydrochloride could potentially be used in the synthesis of polymers or other materials .

4. Chemical Synthesis Tetrahydrofuran-3-amine hydrochloride can be used in the synthesis of various organic compounds . The epoxide opening reaction is largely used in total synthesis for the preparation of tetrahydrofuran units .

Safety And Hazards

Tetrahydrofuran-3-amine hydrochloride is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .

Propriétés

IUPAC Name |

oxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOVLDXJDIEEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20910258 | |

| Record name | Oxolan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydrofuran-3-amine hydrochloride | |

CAS RN |

107215-52-1, 204512-94-7 | |

| Record name | Oxolan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminotetrahydrofuran hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)